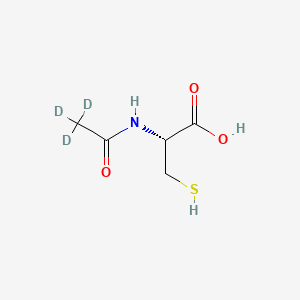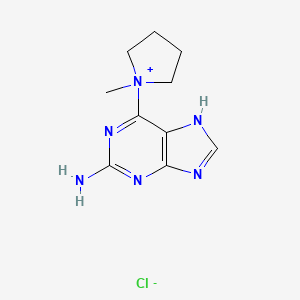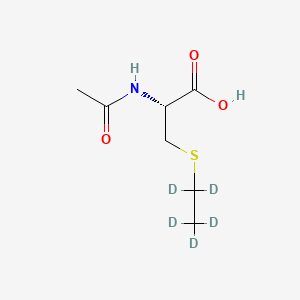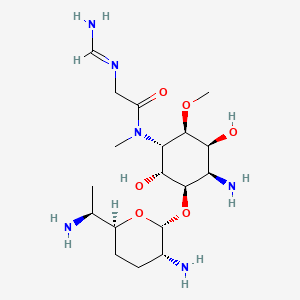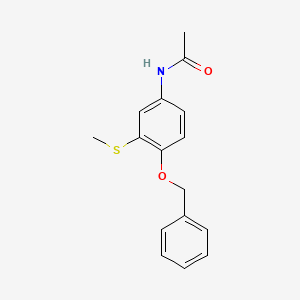![molecular formula C15H14ClNO2 B562938 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 CAS No. 1189464-84-3](/img/structure/B562938.png)
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is a deuterated analog of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. This compound is often used in scientific research due to its unique properties and applications. The presence of deuterium atoms makes it particularly useful in various analytical and experimental settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenethylamine-d4. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzaldehyde-d4.
Reduction: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzyl alcohol-d4.
Substitution: Formation of 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 or 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4.
科学研究应用
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in biochemical assays to study enzyme kinetics and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the deuterium atoms can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the stability of the compound in biological systems.
相似化合物的比较
Similar Compounds
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Uniqueness
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotope effects. This compound provides more accurate and detailed information in analytical techniques such as mass spectrometry and NMR, compared to its non-deuterated counterparts.
属性
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterio-N-[2-(4-hydroxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWJYCDAXUIBK-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)O)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

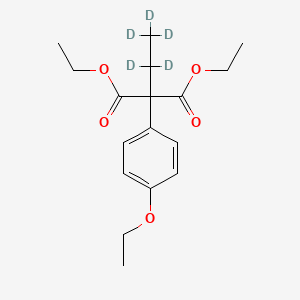
![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)
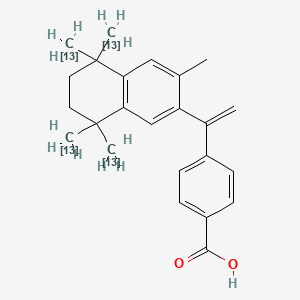
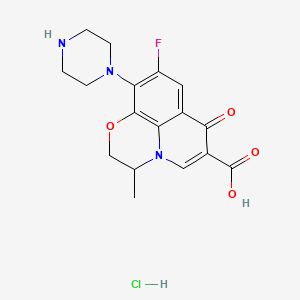
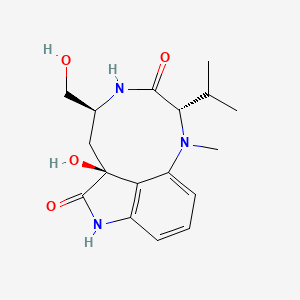
![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)
